N-(2-methylphenyl)-4-phenylbutanamide
Description
N-(2-Methylphenyl)-4-phenylbutanamide is a synthetic organic compound belonging to the butanamide class. Its IUPAC name reflects its structure: a butanamide backbone with a phenyl group at the fourth carbon and an N-linked 2-methylphenyl substituent. The molecular formula is C₁₇H₁₉NO, with a calculated molecular weight of 253.34 g/mol.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-14-8-5-6-12-16(14)18-17(19)13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3,(H,18,19) |
InChI Key |
ZYFAZXRDVLLFLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- N-(2-bromo-4-methylphenyl)-4-phenylbutanamide : The bromine atom at the 2-position introduces significant steric bulk and electronegativity compared to the methyl group in the target compound. This may reduce metabolic stability but enhance halogen bonding in receptor interactions.
- The ethyl substituent on the butanamide chain may increase hydrophobicity.
- N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide : The amino and fluorine substituents create a polar aromatic system, improving water solubility. The dimethylamino group on the butanamide chain adds basicity, which could influence pharmacokinetics.
- 4-Methoxybutyrylfentanyl : While sharing a butanamide backbone, this compound incorporates a piperidinyl group and methoxy-substituted aryl ring, leading to opioid receptor activity. The target compound lacks these pharmacophoric features, suggesting divergent applications.
Implications of Substituent Variations
- Solubility and Bioavailability: Polar substituents (e.g., amino, fluorine in ) enhance aqueous solubility, whereas hydrophobic groups (e.g., ethyl in ) may improve membrane permeability.
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